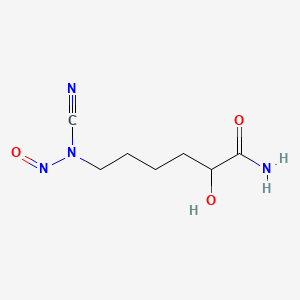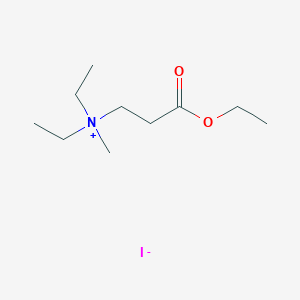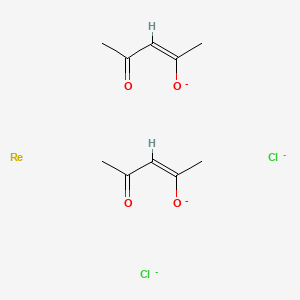
C.I. Reactive Violet 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Violet 2, also known as C.I. Reactive Violet 2, is an organic compound widely used as a dye in the textile industry. It is known for its vibrant violet color and its ability to form strong covalent bonds with fibers, making it a popular choice for dyeing cotton and other cellulose-based fabrics. The chemical formula for Reactive Violet 2 is C44H21Cl2Cu2N13Na2O23S6, and it has a molecular weight of 1536.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Violet 2 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-amino-4-chlorophenol with cyanuric chloride to form a triazine intermediate. This intermediate is then coupled with 2-amino-5-nitrophenol to produce the final dye compound .
Industrial Production Methods
In industrial settings, the production of Reactive Violet 2 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, and purification. The final product is usually obtained as a powder, which is then formulated into dye solutions for use in textile dyeing .
Chemical Reactions Analysis
Types of Reactions
Reactive Violet 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 2 can be reduced using reducing agents such as sodium dithionite, resulting in the formation of colorless leuco compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco compounds, which are colorless.
Substitution: Modified dyes with different functional groups.
Scientific Research Applications
Reactive Violet 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulose-based fabrics.
Mechanism of Action
The mechanism of action of Reactive Violet 2 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding is facilitated by the presence of reactive groups in the dye molecule, such as the triazine ring. The dye molecules form stable covalent bonds with the fibers, resulting in a strong and permanent coloration .
Comparison with Similar Compounds
Similar Compounds
Reactive Violet 5: Another reactive dye with similar applications but different chemical structure.
Reactive Blue 19: A reactive dye with a blue color, used for similar purposes in the textile industry.
Reactive Red 120: A red reactive dye with similar chemical properties and applications.
Uniqueness of Reactive Violet 2
Reactive Violet 2 is unique due to its specific chemical structure, which allows for strong covalent bonding with cellulose fibers. This results in excellent color fastness and durability, making it a preferred choice for textile dyeing. Additionally, its vibrant violet color is highly sought after in various applications .
Properties
CAS No. |
8063-57-8 |
|---|---|
Molecular Formula |
C44H31Cl2Cu2N13Na6O23S6+6 |
Molecular Weight |
1638.1 g/mol |
IUPAC Name |
hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |
InChI Key |
JQTDXLSGUFIZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)






![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)






